2-Chloro-4,6-bis(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C6HClF6N2 It is a pyrimidine derivative, characterized by the presence of two trifluoromethyl groups and a chlorine atom attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution: The trifluoromethyl groups can participate in electrophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Electrophilic Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with only one trifluoromethyl group.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Contains two chlorine atoms and one trifluoromethyl group.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms but no trifluoromethyl groups.
Uniqueness
2-Chloro-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
Properties
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF6N2/c7-4-14-2(5(8,9)10)1-3(15-4)6(11,12)13/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUPRCRLDHULJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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